molecular formula C16H19NO5 B8813031 2-(4-Methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester

2-(4-Methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester

Cat. No. B8813031
M. Wt: 305.32 g/mol
InChI Key: GFZFELCFSBCPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973173B2

Procedure details

Disodium dihydrogen phosphate dihydrate (177 gms; 0.994 moles) was dissolved in water (300 ml) at 35° C. and cooled to ambient temperature. Dichloromethane (250 ml) was charged and stirred for 15 mins. N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine (106 gms; 0.381 moles) was added to the above solution and the reaction mass was cooled to 15° C. Solution of triphosgene (52.8 gms; 0.177 moles) dissolved dichloromethane (40 ml) was added dropwise to the reaction mass in 40 mins at 15-20° C. The reaction mass was further stirred for 30 min. Pyridine (0.5 ml; 0.006 moles) was added and the reaction mass was stirred for 1 hr at 15-20° C. The reaction mass was settled and layers were separated. Organic layer was washed with 2N HCl till the neutral pH obtained. The organic layer was further washed with water and dried over sodium sulphate. The solvent was evaporated to residue (110 gms).
Name
Disodium dihydrogen phosphate dihydrate
Quantity
177 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
52.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.P([O-])(O)(O)=O.[Na+].[Na+].P([O-])(O)(O)=O.[CH2:15]([O:17][C:18]([C@@H:20]([NH:29][C@H:30]([C:32]([OH:34])=[O:33])[CH3:31])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:19])[CH3:16].Cl[C:36](Cl)([O:38]C(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1>O.ClCCl>[CH3:16][CH2:15][O:17][C:18]([CH:20]([N:29]1[C:36](=[O:38])[O:34][C:32](=[O:33])[CH:30]1[CH3:31])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:19] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Disodium dihydrogen phosphate dihydrate
Quantity
177 g
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+].[Na+].P(=O)(O)(O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C(C)OC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O
Step Three
Name
Quantity
52.8 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to 15° C
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mass in 40 mins at 15-20° C
Duration
40 min
STIRRING
Type
STIRRING
Details
The reaction mass was further stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mass was stirred for 1 hr at 15-20° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
layers were separated
WASH
Type
WASH
Details
Organic layer was washed with 2N HCl till the neutral pH
CUSTOM
Type
CUSTOM
Details
obtained
WASH
Type
WASH
Details
The organic layer was further washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to residue (110 gms)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07973173B2

Procedure details

Disodium dihydrogen phosphate dihydrate (177 gms; 0.994 moles) was dissolved in water (300 ml) at 35° C. and cooled to ambient temperature. Dichloromethane (250 ml) was charged and stirred for 15 mins. N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine (106 gms; 0.381 moles) was added to the above solution and the reaction mass was cooled to 15° C. Solution of triphosgene (52.8 gms; 0.177 moles) dissolved dichloromethane (40 ml) was added dropwise to the reaction mass in 40 mins at 15-20° C. The reaction mass was further stirred for 30 min. Pyridine (0.5 ml; 0.006 moles) was added and the reaction mass was stirred for 1 hr at 15-20° C. The reaction mass was settled and layers were separated. Organic layer was washed with 2N HCl till the neutral pH obtained. The organic layer was further washed with water and dried over sodium sulphate. The solvent was evaporated to residue (110 gms).
Name
Disodium dihydrogen phosphate dihydrate
Quantity
177 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
52.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.P([O-])(O)(O)=O.[Na+].[Na+].P([O-])(O)(O)=O.[CH2:15]([O:17][C:18]([C@@H:20]([NH:29][C@H:30]([C:32]([OH:34])=[O:33])[CH3:31])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:19])[CH3:16].Cl[C:36](Cl)([O:38]C(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1>O.ClCCl>[CH3:16][CH2:15][O:17][C:18]([CH:20]([N:29]1[C:36](=[O:38])[O:34][C:32](=[O:33])[CH:30]1[CH3:31])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:19] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Disodium dihydrogen phosphate dihydrate
Quantity
177 g
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+].[Na+].P(=O)(O)(O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C(C)OC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O
Step Three
Name
Quantity
52.8 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to 15° C
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mass in 40 mins at 15-20° C
Duration
40 min
STIRRING
Type
STIRRING
Details
The reaction mass was further stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mass was stirred for 1 hr at 15-20° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
layers were separated
WASH
Type
WASH
Details
Organic layer was washed with 2N HCl till the neutral pH
CUSTOM
Type
CUSTOM
Details
obtained
WASH
Type
WASH
Details
The organic layer was further washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to residue (110 gms)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.